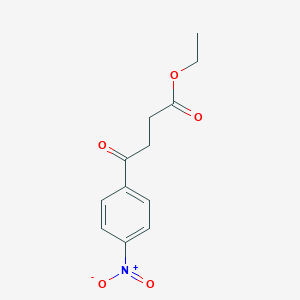

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

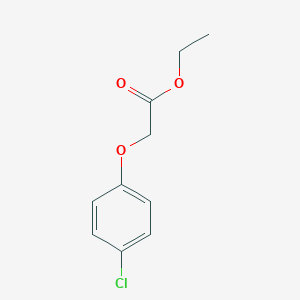

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate is an organic compound that belongs to the class of nitrophenyl derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a butyrate ester, making it a versatile molecule in various chemical reactions and applications. It is commonly used in organic synthesis and has significant importance in scientific research due to its unique chemical properties.

Scientific Research Applications

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate, also known as EPN, primarily targets the enzyme acetylcholinesterase (AChE) in the nervous system . AChE plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

EPN inhibits AChE by binding to a serine residue located at the active site of AChE . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at cholinergic synapses . The excess acetylcholine can then continuously stimulate the postsynaptic neuron, causing over-excitation of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by EPN is the cholinergic pathway. By inhibiting AChE, EPN disrupts the normal functioning of this pathway, leading to an overstimulation of cholinergic neurons . This overstimulation can result in a variety of neurological symptoms, including muscle weakness, convulsions, and potentially paralysis .

Pharmacokinetics

EPN is rapidly absorbed from the gastrointestinal tract and distributed in all tissues . It is lipophilic in nature, allowing it to readily enter the nervous system . The majority of EPN is eliminated from the body within four days, primarily through urinary and fecal excretion . The half-life for the elimination of EPN from the body is approximately 16 hours .

Result of Action

The inhibition of AChE by EPN leads to an overstimulation of the nervous system. This overstimulation can result in a variety of symptoms, including muscle weakness, convulsions, and potentially paralysis . In severe cases, this overstimulation can lead to respiratory failure and death .

Biochemical Analysis

Biochemical Properties

It is known that nitrobenzenes can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the nitrobenzene and the biomolecule .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-nitrophenyl)-4-oxobutyrate typically involves the esterification of 4-nitrophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows: [ \text{4-nitrophenylacetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-nitrophenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitrobenzoic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products Formed:

Oxidation: 4-nitrobenzoic acid.

Reduction: Ethyl 4-(4-aminophenyl)-4-oxobutyrate.

Substitution: Various substituted butyrate esters.

Comparison with Similar Compounds

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate can be compared with other nitrophenyl derivatives, such as:

Ethyl 4-(4-aminophenyl)-4-oxobutyrate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

4-nitrophenylacetic acid: The precursor to this compound, used in similar synthetic applications.

4-nitrophenyl chloroformate: Another nitrophenyl derivative with distinct reactivity, often used in the synthesis of carbamates and other functional groups.

This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name |

ethyl 4-(4-nitrophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-2-18-12(15)8-7-11(14)9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQOHLGYAHDYBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573807 |

Source

|

| Record name | Ethyl 4-(4-nitrophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15118-70-4 |

Source

|

| Record name | Ethyl 4-(4-nitrophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)

![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)